

DISPERSE RED 65 CAS 12223-38-0

physicochemical data

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Compound of Interest

Compound Name: DISPERSE RED 65

Cat. No.: B076925

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An In-depth Technical Guide on the Physicochemical Data of **DISPERSE RED 65** (CAS 12223-38-0)

Introduction

Disperse Red 65, identified by the CAS Registry Number 12223-38-0, is a single azo class dye.[1] It presents as a dark red powder and is primarily utilized for dyeing synthetic fibers such as polyester, acetate, and triacetate.[1] Its application also extends to polyvinyl chloride and wool/polyester blended fabrics.[1][2] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its analysis, and relevant chemical pathways.

Physicochemical and Identification Data

The fundamental properties of **Disperse Red 65** are summarized below, providing key identifiers and structural information.

Identifier	Value
CAS Registry Number	12223-38-0[1][3][4]
C.I. Name	Disperse Red 65, C.I. 11228[1]
Molecular Formula	C ₁₈ H ₁₈ ClN ₅ O ₂ [1][5][6]
Molecular Weight	371.82 g/mol [1][4][5][6]
IUPAC Name	3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]propanenitrile[5]
Canonical SMILES	<chem>CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2))--INVALID-LINK--[O-])Cl)C[5]</chem>
InChIKey	BHOOSPBGGKYHCM-UHFFFAOYSA-N[4][5]
Molecular Structure Class	Single Azo[1]

Quantitative Physicochemical Properties

The following table outlines key quantitative data points for **Disperse Red 65**.

Property	Value
Physical Appearance	Dark red powder[1]
Density	1.25 g/cm ³ [7]
Hydrogen Bond Acceptor Count	6[5]
XLogP3-AA	4.7[5]
Acute Oral Toxicity (Rat)	LD50 > 5,000 mg/kg[8]
Acute Dermal Toxicity (Rat)	LD50 > 2,000 mg/kg[8]

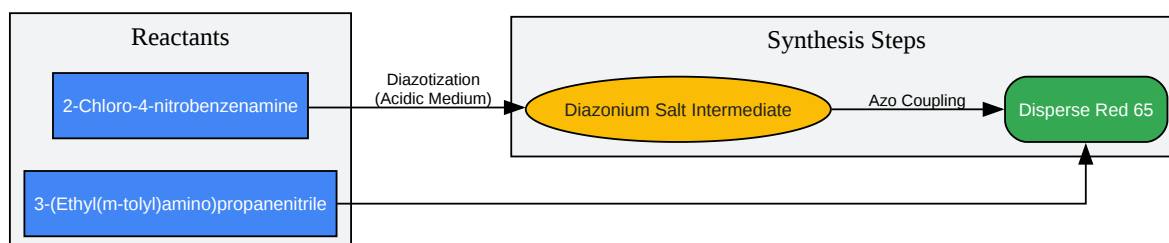
Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis, characterization, and quantification of **Disperse Red 65**.

Synthesis: Diazotization and Azo Coupling

The manufacturing of **Disperse Red 65** follows a traditional two-step process common for azo dyes.[4]

- Step 1: Diazotization: The process begins with the diazotization of the primary aromatic amine, 2-Chloro-4-nitrobenzenamine.[1] This reaction is typically performed in an acidic medium, such as hydrochloric acid, to convert the amine into a diazonium salt.[4]
- Step 2: Azo Coupling: The resulting diazonium salt is then coupled with 3-(Ethyl(m-tolyl)amino)propanenitrile to form the final **Disperse Red 65** molecule.[1]



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Caption: Synthesis workflow for **Disperse Red 65**.

Purity and Structural Analysis

To ensure the quality and identity of the synthesized compound, several analytical techniques are employed.

- Purity Quantification (HPLC): High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is used to determine the purity of the dye. For azo dyes, the detection wavelength (λ_{max}) is typically around 500 nm.[4]
- Structural Validation (FTIR & NMR):
 - Fourier-Transform Infrared (FTIR) Spectroscopy is used to confirm the presence of key functional groups, such as the characteristic azo bond which appears in the 1500–1600 cm^{-1} region.[4]

- ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy validates the structure by identifying aromatic proton signals, which are expected in the δ 6.5–8.5 ppm range.[4]

Quantification in Aqueous Solutions

For environmental monitoring and solubility studies, standardized quantification methods are necessary.

- Methodology: A common protocol involves an initial solid-phase extraction (SPE) using C18 cartridges to concentrate the analyte from the sample. Following extraction, quantification is performed using UV-Vis spectrophotometry.[4]
- Cross-Validation: For complex matrices like wastewater, results can be cross-validated using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to mitigate interferences.[4]

Spectral Characterization

- UV-Visible (UV-Vis) Spectroscopy: This is a fundamental technique used to determine the maximum absorption wavelength (λ_{max}), which dictates the dye's color.[4] The UV-vis spectra for **Disperse Red 65** are typically recorded in the range of 320-680 nm.[9]

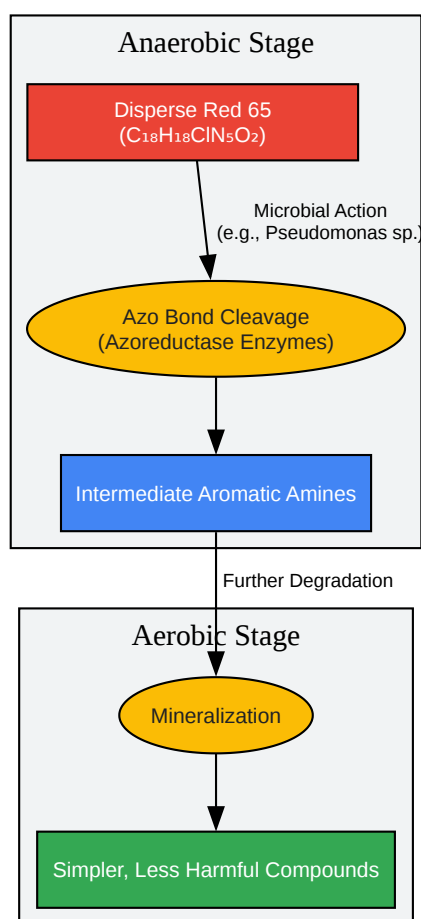
Degradation Pathways

Disperse Red 65 is relatively resistant to natural degradation.[4] However, it can be broken down through advanced biological and photocatalytic processes.

Biological Degradation

A sequential anaerobic-aerobic process using microbial consortia has proven effective.

- Anaerobic Stage: In the initial step, azoreductase enzymes from bacteria like *Pseudomonas aeruginosa* and *Lysinibacillus sphaericus* cleave the azo bond ($-\text{N}=\text{N}-$), breaking the dye down into constituent aromatic amines.[4]
- Aerobic Stage: These intermediate amines can then be further mineralized into simpler, less harmful compounds under aerobic conditions.[4]



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Caption: Biological degradation pathway of **Disperse Red 65**.

Photocatalytic Degradation

Advanced oxidation processes using photocatalysts are also employed for degradation.

- **Mechanism:** Semiconductors like Titanium Dioxide (TiO_2) and Zinc Oxide (ZnO) are used as photocatalysts. When irradiated, they generate highly reactive hydroxyl radicals ($\bullet OH$).^[4]
- **Action:** These powerful and non-selective oxidizing agents attack and decompose the complex organic structure of the **Disperse Red 65** molecule.^[4]

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